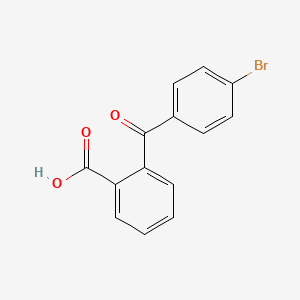

2-(4-Bromobenzoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.83e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONNFIAFWRSPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292404 | |

| Record name | 2-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159-40-2 | |

| Record name | 2-(4-Bromobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2159-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 82294 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2159-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromobenzoyl)benzoic Acid from Phthalic Anhydride

This guide provides a comprehensive overview of the synthesis of 2-(4-bromobenzoyl)benzoic acid, a valuable intermediate in the production of anthraquinone dyes and other fine chemicals.[1][2] The primary synthetic route discussed is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride.[2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, optimization strategies, and critical safety considerations.

Introduction and Significance

This compound is a key precursor for the synthesis of various organic compounds, most notably 2-bromoanthraquinone.[3] The anthraquinone core is a fundamental structure in a wide range of dyes and pigments.[1][2] The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[4][5]

The Core Chemistry: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of bromobenzene using phthalic anhydride.[2] This reaction falls under the broader category of electrophilic aromatic substitution.[4][5]

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a multi-step mechanism:[4]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with phthalic anhydride to form a highly electrophilic acylium ion.[4][6][7] This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the acylium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Reformation of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product.[4] The AlCl₃ catalyst is regenerated in this step.[4]

It is crucial to note that in this specific reaction, a stoichiometric amount of the Lewis acid catalyst is required. This is because the ketone group in the product forms a stable complex with the aluminum chloride, rendering it inactive as a catalyst.[8] An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[2][8]

Diagram of the Reaction Mechanism:

Caption: Workflow of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phthalic Anhydride | 148.12 | 16.8 g | 0.113 |

| Bromobenzene | 157.01 | 97.5 g | 0.621 |

| Anhydrous Aluminum Chloride | 133.34 | 40.0 g | 0.300 |

| Concentrated Sulfuric Acid | 98.08 | As needed | - |

| Ice | 18.02 | As needed | - |

| Water | 18.02 | As needed | - |

| Toluene | 92.14 | For purification | - |

| Activated Carbon | 12.01 | For purification | - |

Note: The quantities are based on a published patent for a similar synthesis and may need to be adjusted based on the desired scale.[3]

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 97.5 g of bromobenzene and 40 g of anhydrous aluminum chloride.[3]

-

Addition of Phthalic Anhydride: While stirring, slowly add 16.8 g of phthalic anhydride to the mixture.[3]

-

Reaction: Heat the reaction mixture to 40-50°C and maintain this temperature for 2-3 hours with continuous stirring.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.[3] This step should be performed in a fume hood as HCl gas may be evolved.

-

Isolation of Crude Product: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as toluene, with the addition of activated carbon to remove colored impurities.[3]

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product.

-

Anhydrous Conditions: The presence of water will deactivate the aluminum chloride catalyst.[9] Therefore, it is crucial to use anhydrous reagents and dry glassware.

-

Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can lead to unwanted side reactions and decomposition of the product. A temperature range of 40-50°C is generally optimal for this synthesis.[3]

-

Catalyst Activity: The quality of the aluminum chloride is critical. Fresh, anhydrous aluminum chloride should be used for the best results.[9]

-

Regioselectivity: The bromo group on the benzene ring is an ortho-, para- director.[10] Due to steric hindrance, the para-substituted product, this compound, is the major product.[7]

Safety Considerations

Friedel-Crafts acylation reactions involve hazardous materials and require strict adherence to safety protocols.

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas.[9][11] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Bromobenzene: Bromobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin.

-

Phthalic Anhydride: Phthalic anhydride is a corrosive solid and a respiratory irritant.

-

Reaction Quenching: The addition of the reaction mixture to ice and water should be done slowly and cautiously in a well-ventilated fume hood, as this is a highly exothermic process that generates HCl gas.[7]

Downstream Applications

The synthesized this compound is a versatile intermediate. A primary application is its conversion to 2-bromoanthraquinone through an intramolecular cyclization reaction. This is typically achieved by heating the acid in the presence of concentrated sulfuric acid.[3]

Diagram of the Overall Synthesis Workflow:

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of bromobenzene with phthalic anhydride is a well-established and important industrial process. By understanding the underlying reaction mechanism and adhering to optimized experimental conditions and safety protocols, researchers and chemists can efficiently produce this valuable intermediate for a variety of applications, particularly in the dye and fine chemical industries.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

- Method for preparing 2-bromo anthraquinone. (2009). Google Patents.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2020). PubMed Central. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound (C14H9BrO3). (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS#:2159-40-2. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis and purification of anthraquinone in a multifunctional reactor. (2007). ResearchGate. Retrieved from [Link]

-

Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. (2017). ResearchGate. Retrieved from [Link]

-

Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide. (n.d.). Anbu Chem. Retrieved from [Link]

-

Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies. (2025). ResearchGate. Retrieved from [Link]

-

Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid …. (2025). ResearchGate. Retrieved from [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

-

Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for the preparation of anthraquinone and its substituted derivatives. (1983). Google Patents.

-

Friedel-Crafts Acylation with Amides. (2012). PMC - NIH. Retrieved from [Link]

- Process for preparing of 2-(4'-phenylbenzoyl)benzoic acid. (n.d.). Google Patents.

-

Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved from [Link]

-

2,4,6-tribromobenzoic acid. (1956). Organic Syntheses Procedure. Retrieved from [Link]

-

Preparation of benzoic acid of high purity. (n.d.). Retrieved from [Link]

-

2-(4-bromo-benzoyl)-benzoic acid amide | CAS#:2059-99-6. (n.d.). Chemsrc. Retrieved from [Link]

- A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.

- Purification of benzoic acid. (n.d.). Google Patents.

-

p-TOLUYL-o-BENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101525282A - Method for preparing 2-bromo anthraquinone - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

2-(4-Bromobenzoyl)benzoic acid CAS number and properties

An In-Depth Technical Guide to 2-(4-Bromobenzoyl)benzoic Acid

Executive Summary

This compound stands as a pivotal intermediate in the landscape of synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional structure, featuring a carboxylic acid and a brominated benzophenone moiety, renders it a versatile scaffold for the construction of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, characterization data, key applications, and essential safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in advanced research and development projects.

Chemical Identity and Core Properties

This compound is an off-white to pale yellow crystalline solid. Its significance lies in its utility as a building block, primarily in reactions that modify its carboxylic acid group or leverage the bromine atom for cross-coupling reactions.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is paramount for regulatory compliance and scientific clarity.

| Identifier | Value |

| CAS Number | 2159-40-2[1][2][3][4] |

| Molecular Formula | C₁₄H₉BrO₃[1][2][3][4] |

| IUPAC Name | This compound |

| Common Synonyms | Benzoic acid, 2-(4-bromobenzoyl)-; o-(p-Bromobenzoyl)benzoic acid[2] |

| NSC Number | 82294[1][2] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for process development and optimization.

| Property | Value | Source(s) |

| Molecular Weight | 305.12 g/mol | [1][2][3][5] |

| Melting Point | 167-168 °C | [1][2] |

| Note: A value of 158 °C is also reported. | [3] | |

| Boiling Point | 482.7 °C at 760 mmHg | [1][2][3] |

| Density | 1.554 g/cm³ | [1][2][3] |

| Flash Point | 245.7 °C | [1][2] |

| Water Solubility | Very low (9.83 x 10⁻⁴ M) | [1][2] |

| Appearance | White to pale yellow crystalline powder | N/A |

Synthesis and Purification: A Validated Approach

The most prevalent and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation.

Synthetic Pathway: Friedel-Crafts Acylation

The reaction mechanism involves the activation of phthalic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich bromobenzene ring, primarily at the para position relative to the bromine, to yield the desired product after an aqueous workup.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Expertise & Experience Insight: This protocol is adapted from the well-established synthesis of the chloro-analog[6]. The key to a high-yield reaction is the rigorous exclusion of moisture, as aluminum chloride reacts violently with water, which would deactivate the catalyst and halt the reaction.

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Charge Reactants: To the flask, add bromobenzene (1.2 equivalents) as the solvent and substrate.

-

Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (2.4 equivalents) to the bromobenzene. The addition is exothermic and may generate HCl gas; ensure adequate ventilation.

-

Acylating Agent Addition: Add phthalic anhydride (1.0 equivalent) to the addition funnel and add it portion-wise to the stirring mixture over 30 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C using a water bath and maintain it for 2-3 hours, or until TLC analysis indicates the consumption of phthalic anhydride. The mixture will become a thick, dark slurry.

-

Quenching (Critical Step): Cool the flask in an ice bath. Very slowly and cautiously, add crushed ice to the reaction mixture, followed by concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex. This step is highly exothermic and releases significant amounts of HCl gas. Perform this in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

Purification Protocol: Recrystallization

The crude product is typically purified by recrystallization to remove unreacted starting materials and side products.

-

Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (e.g., ethanol).

-

Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Slowly add the anti-solvent (e.g., water) to the hot filtrate until the solution becomes cloudy (the cloud point). Reheat gently to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the protons on the two benzene rings. A highly deshielded, broad singlet for the carboxylic acid proton (>10 ppm) should also be present, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show multiple signals in the aromatic region (120-145 ppm). Two distinct carbonyl carbon signals are expected: one for the ketone (~195 ppm) and one for the carboxylic acid (~170 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the ketone (~1680 cm⁻¹), and another C=O stretch from the carboxylic acid (~1720 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.

Applications in Research and Drug Development

The primary value of this compound is as a versatile intermediate for synthesizing more complex molecules. It is classified as a key pharmaceutical intermediate, indicating its role in the production of active pharmaceutical ingredients (APIs)[1].

Role as a Key Synthetic Intermediate

The two reactive handles on the molecule allow for sequential or orthogonal chemical modifications:

-

Carboxylic Acid Group: Can be converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold[10].

-

Bromo Group: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy in modern drug discovery for building molecular diversity.

The molecule is a known precursor for compounds such as the anticholinergic drug Pitofenone and 2-Bromoanthraquinone, a dyestuff intermediate[3].

General Workflow: From Intermediate to Target Molecule

The following diagram illustrates a conceptual workflow where this compound is used to synthesize a hypothetical drug candidate.

Caption: Conceptual workflow from intermediate to a final product.

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for this compound is not widely published, appropriate handling procedures can be derived from data on structurally similar compounds like 4-Bromobenzoic acid and other aromatic carboxylic acids[11][12].

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[13]. Causes skin and serious eye irritation[12]. May cause respiratory irritation[12].

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[11].

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops[11].

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention[13].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[13].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[13]. Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in synthetic chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct, versatile functional groups make it an ideal starting point for the construction of a wide array of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential. This guide provides the foundational knowledge and practical protocols necessary to integrate this valuable building block into demanding research and development workflows.

References

-

Anbu Chem. (n.d.). Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide. Retrieved from [Link]

-

Chemsrc. (2024, August 25). This compound | CAS#:2159-40-2. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-bromobenzoyl)benzoic Acid. Retrieved from [Link]

-

Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (2024, September 7). 4-(4-bromobenzoyl)benzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

-

ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Elsevier. (2004, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

PMC - NIH. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:2159-40-2 | Chemsrc [chemsrc.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(4-bromobenzoyl)benzoic Acid | C14H9BrO3 | CID 3767481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 2-(4-Bromobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, through the specific synthesis of 2-(4-bromobenzoyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanistic details, explains the rationale behind experimental choices, and presents a self-validating protocol complete with characterization data. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and executing this pivotal chemical transformation.

Introduction: The Enduring Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions fundamentally altered the landscape of synthetic organic chemistry by providing a robust method for forming carbon-carbon bonds with aromatic rings. The acylation variant, in particular, offers significant advantages over its alkylation counterpart, including the prevention of carbocation rearrangements and polysubstitution, thereby affording greater control over the final product.

The synthesis of this compound from phthalic anhydride and bromobenzene is a classic exemplar of this reaction. This molecule and its derivatives are valuable intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and dyes. A thorough understanding of its synthetic mechanism is therefore not merely an academic exercise but a practical necessity for professionals in the chemical sciences. This guide will meticulously dissect the reaction, from the generation of the electrophile to the final purification of the product, grounding each step in established chemical principles.

The Core Mechanism: A Step-by-Step Dissection

The synthesis of this compound proceeds via a well-established electrophilic aromatic substitution pathway. The overall reaction involves the acylation of bromobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Figure 1: Overall Reaction Scheme

Caption: Reaction of Phthalic Anhydride and Bromobenzene.

The mechanism can be logically segmented into four critical stages:

Stage 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, phthalic anhydride, by the Lewis acid catalyst, anhydrous aluminum chloride.

-

Coordination: A lone pair of electrons from one of the carbonyl oxygens of phthalic anhydride attacks the electron-deficient aluminum atom of AlCl₃. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.

-

Cleavage and Acylium Ion Formation: The complex undergoes cleavage of the carbon-oxygen bond within the anhydride ring. This generates a highly reactive electrophile, the acylium ion, which is stabilized by resonance. The positive charge is shared between the carbonyl carbon and the other oxygen atom.

Expert Insight: The absolute necessity of anhydrous aluminum chloride cannot be overstated. AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture present will hydrolyze the AlCl₃ to aluminum hydroxide, rendering it inactive as a Lewis acid and halting the reaction.[1] Therefore, all reagents, solvents, and glassware must be scrupulously dried before use.

Stage 2: Electrophilic Aromatic Substitution (EAS)

The generated acylium ion is a potent electrophile that is attacked by the nucleophilic π-electron system of the bromobenzene ring.

-

Nucleophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the electrophilic carbon of the acylium ion. This step is the rate-determining step of the reaction.

-

Formation of the Sigma Complex (Arenium Ion): The attack disrupts the aromaticity of the bromobenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ortho and para positions relative to the point of attack.

Stage 3: Re-aromatization

The aromaticity of the ring is restored through the loss of a proton.

-

Deprotonation: The tetrachloroaluminate ion ([AlCl₄]⁻), formed in the initial activation step, acts as a base and abstracts a proton from the sp³-hybridized carbon of the sigma complex.

-

Restoration of Aromaticity: The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its stable aromatic system. This results in the formation of the substituted product, this compound, along with the regeneration of the AlCl₃ catalyst and the formation of HCl.

Stage 4: Product-Catalyst Complex Formation and Work-up

In Friedel-Crafts acylation, the product, a ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst, AlCl₃. This complexation deactivates the catalyst. Consequently, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.

Aqueous Work-up: The reaction is quenched by the careful addition of an ice-cold acid solution (typically dilute HCl). This serves two primary purposes:

-

It hydrolyzes the aluminum chloride complex with the product, liberating the free this compound.

-

It dissolves the aluminum salts (as Al(OH)₃), facilitating their removal from the organic product.

Figure 2: Detailed Mechanistic Pathway

Caption: The four main stages of the reaction mechanism.

Causality in Experimental Design: Why Choices Matter

A robust and reproducible synthesis relies on informed decisions regarding reagents, conditions, and procedures. Here, we explore the rationale behind the key experimental parameters for this acylation.

Choice of Reactants and Catalyst

-

Phthalic Anhydride: As a cyclic anhydride, it provides the acyl group. Its structure leads to the formation of a keto-acid, a common motif in chemical synthesis.

-

Bromobenzene: The aromatic substrate. The bromo-substituent is an ortho-, para-directing group, though it is deactivating.

-

Aluminum Chloride (AlCl₃): A powerful and cost-effective Lewis acid catalyst essential for activating the phthalic anhydride.

Regioselectivity: The Predominance of the Para-Product

The acylation of bromobenzene yields predominantly the para-substituted product, this compound, with only minor amounts of the ortho-isomer. This regioselectivity is governed by two main factors:

-

Electronic Effects: The bromine atom is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated into the aromatic ring through resonance, stabilizing the positive charge in the sigma complex intermediate at the ortho and para positions.

-

Steric Hindrance: The bulky acyl group and the bromine atom create significant steric hindrance, making the attack at the ortho position less favorable than at the less hindered para position.[1]

Reaction Conditions: Temperature and Time

The reaction is typically initiated at a low temperature (0-5 °C) during the addition of AlCl₃ to control the initial exothermic reaction. Subsequently, the reaction mixture is often gently heated (e.g., to 40-50 °C) for a period of 2-3 hours to ensure the reaction proceeds to completion.

Expert Insight: Precise temperature control is critical. Excessively high temperatures can lead to side reactions and potential decomposition of the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction and low yield.

Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phthalic Anhydride | 148.12 | 10.0 g | 0.0675 | Ensure it is dry. |

| Bromobenzene | 157.01 | 30 mL | ~0.28 | Use as the solvent and reactant. Must be anhydrous. |

| Aluminum Chloride | 133.34 | 20.0 g | 0.150 | Must be anhydrous. Handle with care in a fume hood. |

| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - | For work-up. |

| Ice | - | ~200 g | - | For work-up. |

| Toluene | 92.14 | As needed | - | For recrystallization. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging: To the flask, add phthalic anhydride (10.0 g) and bromobenzene (30 mL).

-

Catalyst Addition: Cool the flask in an ice-water bath. With vigorous stirring, add anhydrous aluminum chloride (20.0 g) in small portions over 30 minutes. The addition is exothermic and will cause the evolution of HCl gas, which should be vented through a gas trap.

-

Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 40-50 °C using a water bath. Maintain this temperature with stirring for 2.5-3 hours. The mixture will become a thick, dark slurry.

-

Quenching (Work-up): Cool the reaction flask back down in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Slowly and cautiously , pour the reaction mixture onto the ice-acid mixture with vigorous stirring in a fume hood. This will hydrolyze the aluminum complexes.

-

Isolation of Crude Product: After the ice has melted, the crude product will precipitate as a solid. Isolate the solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A typical crude yield is in the range of 80-90%.

Purification by Recrystallization

-

Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot toluene required to just dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Product Characterization: A Validating System

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₉BrO₃ |

| Molar Mass | 305.12 g/mol |

| Melting Point | 158 °C |

| Appearance | White to off-white solid |

Spectroscopic Data

-

Infrared (IR) Spectroscopy:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretch of the ketone.

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

-

-

¹H NMR Spectroscopy (typical shifts in CDCl₃):

-

~11.0-13.0 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH).

-

~7.4-8.2 ppm (multiplet, 8H): Aromatic protons. The signals for the two aromatic rings will be distinct and show characteristic splitting patterns.

-

-

¹³C NMR Spectroscopy (typical shifts in CDCl₃):

-

~195 ppm: Ketone carbonyl carbon.

-

~170 ppm: Carboxylic acid carbonyl carbon.

-

~125-140 ppm: Aromatic carbons (multiple signals).

-

Expert Insight: The presence of two distinct carbonyl signals in the ¹³C NMR spectrum and the broad carboxylic acid proton signal in the ¹H NMR are key diagnostic features confirming the successful synthesis of the target molecule.

Conclusion

The Friedel-Crafts acylation of bromobenzene with phthalic anhydride remains a highly reliable and instructive method for the synthesis of this compound. This guide has elucidated the core mechanistic principles, underscored the critical experimental parameters that ensure a successful outcome, and provided a detailed, self-validating protocol. For the research scientist, a mastery of these fundamentals is paramount for troubleshooting, optimization, and the innovative application of this reaction in the development of novel chemical entities.

References

-

Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. p-Toluyl-o-benzoic acid. Org. Synth.1921 , 1, 517. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-(4-Bromobenzoyl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2159-40-2), a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic interpretation to offer a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The guide emphasizes the causal relationships between molecular structure and spectral features, providing not only data but also the scientific rationale behind the assignments. Detailed, field-proven protocols for data acquisition are included to ensure reproducibility and methodological soundness.

Molecular Structure and Isomeric Considerations

This compound is a disubstituted benzophenone derivative featuring both a carboxylic acid and a bromo-substituent on separate phenyl rings. This asymmetric structure is fundamental to its spectroscopic properties, as it dictates that nearly all nuclei are in chemically non-equivalent environments. Understanding this structure is the first step in deciphering its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is predicted to be complex due to the lack of symmetry. All eight aromatic protons are chemically distinct. The protons on the brominated ring are expected to form a pattern resembling an AA'BB' system, while the four adjacent protons on the other ring will form a more complex ABCD spin system. The carboxylic acid proton will appear as a highly deshielded, broad singlet, often exchanging with trace water in the solvent.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H (Carboxylic Acid) | > 11.0 | Broad s | - | 1H |

| H-6' | 8.1 - 8.2 | dd | ~7.8, 1.2 Hz | 1H |

| H-3', H-4', H-5' | 7.4 - 7.7 | m | - | 3H |

| H-2, H-6 | 7.7 - 7.8 | d (distorted) | ~8.5 Hz | 2H |

| H-3, H-5 | 7.6 - 7.7 | d (distorted) | ~8.5 Hz | 2H |

Note: These are predicted values based on spectral data of analogs like 2-(4-Chlorobenzoyl)benzoic acid[1] and principles of substituent effects.

Interpretation:

-

Carboxylic Acid Proton (>11.0 ppm): This proton is extremely deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. Its signal is typically broad due to chemical exchange.

-

Aromatic Protons (7.4 - 8.2 ppm): All aromatic protons reside in the downfield region, a characteristic of hydrogens attached to sp² carbons in a benzene ring.

-

H-6' (~8.1 ppm): This proton is the most downfield of the ring protons due to its ortho position relative to the electron-withdrawing carboxylic acid group and its through-space proximity to the ketone's carbonyl oxygen (anisotropic effect).

-

H-2, H-6 and H-3, H-5: The protons on the 4-bromobenzoyl ring appear as two sets of doublets. The signals are close together due to the competing electronic effects of the electron-withdrawing carbonyl group and the electron-withdrawing (by induction) but π-donating (by resonance) bromine atom.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum should display 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The two carbonyl carbons will be the most downfield, followed by the 12 aromatic carbons. The carbon atom directly attached to the bromine (ipso-carbon) exhibits a chemical shift influenced by the "heavy atom effect," which is a shielding phenomenon counteracting the expected inductive deshielding.[2]

Data Presentation: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ketone) | ~195 | Ketone carbonyl, highly deshielded. |

| C=O (Acid) | ~167 | Carboxylic acid carbonyl. |

| C-Ar (Quaternary) | 130 - 145 | 4 signals: C1, C1', C2', C4. |

| C-Ar (CH) | 125 - 135 | 8 signals for the 8 CH carbons. |

| C-Br (C4) | ~128 | Ipso-carbon to Br, shielded by heavy atom effect. |

Note: These are predicted values based on data for 2-benzoylbenzoic acid[3], bromobenzene[2], and substituted benzoic acids.[4]

Interpretation:

-

Carbonyl Carbons: The ketone carbonyl (~195 ppm) is significantly more deshielded than the carboxylic acid carbonyl (~167 ppm), a reliable diagnostic feature.

-

Aromatic Carbons: The twelve aromatic carbons resonate in the typical 125-145 ppm range. Assigning each one individually requires advanced 2D NMR techniques (HSQC, HMBC), but the presence of 12 distinct signals in this region confirms the overall carbon framework.

-

C4 (C-Br): The chemical shift of the carbon bearing the bromine atom is a balance between inductive withdrawal (deshielding) and the heavy atom effect (shielding). Its shift is often upfield compared to what electronegativity alone would predict.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (30-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512-2048, as ¹³C NMR is significantly less sensitive than ¹H NMR.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this molecule, the key signatures are the two distinct carbonyl (C=O) groups and the very broad hydroxyl (O-H) stretch from the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500 - 3300 | O-H stretch (Carboxylic Acid Dimer) | Broad, Strong |

| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong |

| ~1665 | C=O stretch (Aryl Ketone) | Sharp, Strong |

| 1580 - 1600 | C=C stretch (Aromatic) | Medium |

| 1200 - 1320 | C-O stretch (Carboxylic Acid) | Strong |

| ~1010 | C-Br stretch | Medium |

Note: Wavenumbers are based on general values for these functional groups and data from benzoic acid[5][6] and bromo-substituted benzophenones.[7]

Interpretation: The most diagnostic feature is the presence of two distinct, strong C=O stretching bands. The carboxylic acid C=O appears at a higher frequency (~1700 cm⁻¹) than the diaryl ketone C=O (~1665 cm⁻¹).[7] The latter's frequency is lowered due to conjugation with both aromatic rings. The extremely broad absorption centered around 3000 cm⁻¹ is the classic signature of an O-H group in a carboxylic acid dimer, which obscures the aromatic C-H stretches in that region.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: With the ATR anvil disengaged and the crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, confirming the elemental composition and connectivity. The most telling feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

Data Presentation: Predicted Key Ions in EI-MS

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula |

| 304 / 306 | [M]⁺˙ (Molecular Ion) | [C₁₄H₉BrO₃]⁺˙ |

| 287 / 289 | [M - OH]⁺ | [C₁₄H₈BrO₂]⁺ |

| 259 / 261 | [M - COOH]⁺ | [C₁₃H₈BrO]⁺ |

| 225 | [M - Br]⁺ | [C₁₄H₉O₃]⁺ |

| 183 / 185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ |

| 155 / 157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Note: Fragmentation predictions are based on established fragmentation patterns of aromatic ketones and acids.[8][9]

Interpretation and Fragmentation Pathway: Under electron ionization (EI), the molecular ion ([C₁₄H₉BrO₃]⁺˙) is formed and will appear as a strong doublet at m/z 304/306.[9] This is the definitive confirmation of a single bromine atom in the molecule. Key fragmentation steps include:

-

α-Cleavage: Cleavage of the bond between the two carbonyl-bearing rings is highly favorable. This can lead to the formation of the bromobenzoyl cation (m/z 183/185) and a neutral radical, or the 2-carboxybenzoyl cation (m/z 149) . The bromobenzoyl cation is expected to be a major peak.

-

Loss of Neutrals: The molecular ion can lose small, stable neutral molecules like OH (to give m/z 287/289) or the entire carboxyl group (to give m/z 259/261).

-

Further Fragmentation: The bromobenzoyl cation (m/z 183/185) can lose carbon monoxide (CO) to form the bromophenyl cation (m/z 155/157). Similarly, loss of a bromine radical from the molecular ion or fragments is also possible.

Caption: Simplified major fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

-

Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Record the mass spectrum, ensuring the detector is not saturated by major ions.

-

Analysis: Identify the molecular ion peak (M⁺ and M+2) and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical 1:1 ratio.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and the asymmetry of the molecule. IR spectroscopy provides rapid confirmation of the two distinct carbonyl functionalities and the carboxylic acid group. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine, while its fragmentation pattern corroborates the proposed structure. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical entity.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones.

- Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Journal of Physical Chemistry A, 113(28), 8011-9.

- AIP Publishing. (2022). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing.

- ChemicalBook. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.

- StackExchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- BenchChem. (2025). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide.

- ChemicalBook. (n.d.). 2-Benzoylbenzoic acid(85-52-9) 13C NMR spectrum.

- ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),....

Sources

- 1. 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR [m.chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Benzoylbenzoic acid(85-52-9) 13C NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-(4-Bromobenzoyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-Bromobenzoyl)benzoic acid in Organic Solvents

Introduction

This compound (CAS No. 2159-40-2) is a substituted aromatic ketone and carboxylic acid that serves as a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and specialized polymers.[1] The utility of this compound in any application is fundamentally governed by its behavior in solution. A thorough understanding of its solubility profile is therefore not merely academic but a critical prerequisite for efficient process design, enabling researchers to make informed decisions in reaction setup, product purification, and formulation development.

This technical guide provides a comprehensive analysis of the factors dictating the solubility of this compound. Moving beyond a simple data repository, this document elucidates the theoretical principles grounded in the molecule's physicochemical properties and presents robust, field-proven methodologies for the experimental determination of its solubility. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to optimize their use of this versatile chemical intermediate.

Section 1: Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a solute in a given solvent is a direct consequence of the interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] An analysis of the molecular structure and properties of this compound allows for a robust prediction of its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2159-40-2 | [1][4] |

| Molecular Formula | C₁₄H₉BrO₃ | [4][5] |

| Molecular Weight | 305.12 g/mol | [4] |

| Melting Point | 167-168 °C | [4][5] |

| Polar Surface Area (PSA) | 54.37 Ų | [4] |

| LogP (XLogP3) | 3.378 | [4] |

| Water Solubility | 9.83 x 10⁻⁴ M | [4][5] |

Molecular Structure Analysis

The structure of this compound is amphiphilic, containing distinct polar and non-polar regions that dictate its interactions with different types of solvents.

-

Polar Moieties: The molecule possesses two key polar functional groups: a carboxylic acid (-COOH) and a ketone (C=O) . The carboxylic acid is particularly significant as it can act as both a hydrogen bond donor and acceptor.

-

Non-Polar Moieties: The molecule's backbone consists of two phenyl rings and a bromine substituent. This large, aromatic system is hydrophobic and contributes to a high LogP value, indicating a preference for lipophilic environments.[4]

Theoretical Solubility in Different Solvent Classes

Based on this structure, we can predict its solubility:

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large non-polar surface area suggests that van der Waals forces will facilitate solubility in these solvents. However, the strong hydrogen bonding between the carboxylic acid groups of the solute molecules (forming dimers) must be overcome, which may limit high solubility unless the solvent has some minimal polarity to disrupt these interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents cannot donate hydrogen bonds but possess strong dipoles capable of interacting with the polar ketone and carboxylic acid groups. They are highly effective at disrupting the solute-solute hydrogen bonds, leading to a prediction of high solubility .

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the carbonyl oxygen and the carboxylic acid group, acting as both H-bond donors and acceptors. This strong solute-solvent interaction is expected to result in high solubility .

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): While the compound is poorly soluble in neutral water, it is a carboxylic acid.[4][5] In the presence of a base, it will be deprotonated to form the highly polar sodium 2-(4-bromobenzoyl)benzoate salt. This ionic species is readily solvated by water, leading to very high solubility .[6] This acidic property is a key consideration for extraction and purification workflows.

Section 2: Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical measurement is essential for quantitative applications. The following protocols describe validated methods for both rapid qualitative assessment and precise quantitative determination of solubility.

Method 1: Rapid Qualitative Solubility Assessment

This method is designed for rapid screening of suitable solvents, providing a binary "soluble" or "insoluble" classification at a defined concentration. It is a crucial first step in selecting candidate solvents for reactions or recrystallization.

Experimental Protocol:

-

Preparation: Add approximately 25 mg of this compound to a clean, dry test tube (4 mL).

-

Solvent Addition: Add the selected organic solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

-

Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid occurs.

-

Causality Behind the Protocol: This standardized procedure ensures a consistent solute-to-solvent ratio for comparison across different solvents.[6][7] Vigorous mixing is critical to overcome kinetic barriers to dissolution and approach thermodynamic equilibrium.

Caption: Workflow for Qualitative Solubility Assessment.

Method 2: Quantitative Isothermal Solubility Measurement

This gravimetric method provides precise, quantitative solubility data (e.g., in g/100 mL or mol/L) at a specific temperature. This level of accuracy is essential for process modeling, crystallization design, and ensuring single-phase reaction conditions.

Experimental Protocol:

-

System Setup: Place a known excess of this compound into a sealed vial containing a magnetic stir bar.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vial in a temperature-controlled bath (e.g., shaking incubator or stirred water bath) set to the target temperature (e.g., 25.0 °C). Stir the suspension vigorously for a minimum of 24 hours to ensure the solution reaches equilibrium.

-

Expert Insight: Establishing equilibrium is the most critical step. For crystalline solids, dissolution can be slow. A 24-hour period is a reliable starting point, but validation (e.g., measuring solubility at 24h and 30h and seeing no change) is recommended for novel systems.

-

-

Sample Collection: After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant target temperature. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible 0.2 µm filter (e.g., PTFE).

-

Self-Validation: Using a filter is mandatory to prevent microscopic solid particles from being transferred, which would artificially inflate the measured solubility. Pre-warming the syringe prevents premature crystallization of the solute upon contact with a colder surface.

-

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point to avoid sample loss.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility using the formula:

-

Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Caption: Workflow for Quantitative Isothermal Solubility Measurement.

Section 3: Data Interpretation and Practical Applications

The experimentally determined solubility data is directly applicable to several key laboratory and industrial processes.

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) |

| e.g., Acetone | 25.0 | ||

| e.g., Ethanol | 25.0 | ||

| e.g., Toluene | 25.0 | ||

| e.g., Ethanol | 50.0 |

-

Reaction Solvent Selection: For homogeneous reactions, a solvent must be chosen in which all reactants are soluble at the reaction temperature. The quantitative data allows for the calculation of the minimum solvent volume required, which can improve reaction concentration and efficiency.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8] By measuring solubility at two different temperatures (e.g., 25 °C and 70 °C), one can calculate the theoretical maximum recovery and select the optimal solvent for purification.

-

Extraction Workflows: The compound's high solubility in aqueous base and low solubility in neutral water is a powerful tool. It can be selectively extracted from a solution containing non-acidic impurities by washing with an aqueous base. Subsequently, the aqueous layer can be acidified to precipitate the pure this compound, which can then be collected by filtration.

Section 4: Safety Considerations

While this compound is not classified as acutely toxic, standard laboratory safety protocols must be observed. Safety Data Sheets (SDS) indicate that related compounds can cause skin and eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling and solubility experiments should be performed in a well-ventilated fume hood.[11]

Conclusion

The solubility of this compound is a complex function of its amphiphilic molecular structure. Its large non-polar backbone drives solubility in less polar organic solvents, while the polar carboxylic acid and ketone groups facilitate strong interactions with polar aprotic and protic solvents. This guide provides the theoretical framework to predict these behaviors and offers robust, validated experimental protocols for their precise quantification. By applying these principles and methods, researchers can harness the solubility characteristics of this compound to optimize synthetic routes, streamline purification processes, and accelerate research and development objectives.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from Columbia University Department of Chemistry. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from University of Massachusetts Lowell Department of Chemistry. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary Department of Chemistry. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

-

2-(4-bromo-benzoyl)-benzoic acid amide | CAS#:2059-99-6. (n.d.). Chemsrc. [Link]

-

This compound | CAS#:2159-40-2. (n.d.). Chemsrc. [Link]

-

The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30). Journal of Physical and Chemical Reference Data. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Benzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).

Sources

- 1. This compound | CAS#:2159-40-2 | Chemsrc [chemsrc.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Potential derivatives of 2-(4-Bromobenzoyl)benzoic acid

An In-depth Technical Guide to the Potential Derivatives of 2-(4-Bromobenzoyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of a wide array of complex organic structures. Its unique architecture, featuring a carboxylic acid, a diaryl ketone, and a reactive aryl bromide moiety, offers three distinct and orthogonal sites for chemical modification. This guide provides an in-depth exploration of the key derivative classes accessible from this starting material. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound as a strategic building block in drug discovery and materials science.

Core Structure and Intrinsic Reactivity

This compound, with the molecular formula C₁₄H₉BrO₃, is a crystalline solid synthesized most commonly via the Friedel-Crafts acylation of bromobenzene with phthalic anhydride[1][2][3]. The molecule's synthetic potential is governed by the interplay of its three primary functional regions.

dot graph "Reactive_Sites" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

main [label=<

// Nodes for labels node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; A [label="Carboxylic Acid:\nEsterification, Amidation", pos="-2.5,1.5!", width=2.5]; B [label="Aryl Bromide:\nCross-Coupling, SNAr", pos="3.5,0!", width=2.5]; C [label="Diaryl Ketone:\nCyclocondensation, Reduction", pos="-2.5,-1.5!", width=2.5];

// Edges to point to reactive sites edge [color="#EA4335", arrowhead=vee, penwidth=2]; A -> main [headclip=false, tailclip=true, pos="e,-1.2,0.8 s-2.1,1.1"]; B -> main [headclip=false, tailclip=true, pos="e,1.9,0.1 s,2.9,0.1"]; C -> main [headclip=false, tailclip=true, pos="e,-1.2,-0.7 s,-2.1,-1.1"]; } caption: Key reactive sites of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉BrO₃ | [4] |

| Molar Mass | 305.12 g/mol | [5] |

| Melting Point | ~158 °C | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Boiling Point | 482.7 °C at 760 mmHg | [5] |

| Density | 1.554 g/cm³ | [5] |

Key Synthetic Transformations and Derivatives

The strategic value of this compound lies in its capacity to undergo a variety of transformations, leading to structurally diverse and functionally important derivatives.

Intramolecular Cyclization: Synthesis of 2-Bromoanthraquinone

One of the most direct and high-yield transformations is the intramolecular electrophilic substitution reaction (dehydration) to form the anthraquinone core. This reaction is typically promoted by strong acids at elevated temperatures, where the carboxylic acid protonates and the resulting acylium ion is attacked by the electron-rich bromophenyl ring[1][7]. Anthraquinones are privileged scaffolds in dye chemistry and serve as precursors for various pharmaceuticals[8][9].

dot graph "Anthraquinone_Workflow" { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption: Experimental workflow for 2-Bromoanthraquinone synthesis.

Experimental Protocol: Synthesis of 2-Bromoanthraquinone [1][7]

-

Reaction Setup: In a flask equipped with a stirrer and thermometer, carefully add this compound (1.0 eq) to concentrated (98%) sulfuric acid (3-6 parts by weight) with stirring.

-

Cyclization: Gradually heat the mixture to 140-170 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to below 80 °C and cautiously pour it into a beaker containing crushed ice with vigorous stirring.

-

Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Purification: The crude solid is recrystallized from a suitable solvent, such as toluene, often with an activated carbon treatment to remove colored impurities, to yield pure 2-bromoanthraquinone.

| Parameter | Condition | Rationale |

| Reagent | Concentrated H₂SO₄ | Acts as both a catalyst (proton source) and a dehydrating agent. |

| Temperature | 140-170 °C | Provides the necessary activation energy for the intramolecular electrophilic aromatic substitution. |

| Quenching | Ice water | Precipitates the non-polar organic product from the highly polar acidic medium. |

| Yield | 80-90% | This is a highly efficient intramolecular reaction.[1] |